n-(1-Benzyl-4-methylpiperidin-4-yl)acetamide
Overview
Description
N-(1-Benzyl-4-methylpiperidin-4-yl)acetamide is a chemical compound that belongs to the class of piperidine derivatives Piperidine is a six-membered heterocycle containing one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(1-Benzyl-4-methylpiperidin-4-yl)acetamide typically involves the following steps:
N-acylation of 3-Amino-4-methyl pyridine: This step involves the reaction of 3-Amino-4-methyl pyridine with an acylating agent to form an N-acylated intermediate.
Quaternization using benzyl halide: The N-acylated intermediate is then quaternized using benzyl halide to form a quaternary ammonium salt.
Partial reduction: The quaternary ammonium salt is partially reduced using sodium borohydride in methanol or water to form a partially reduced product.
Hydrolysis: The partially reduced product is hydrolyzed in the presence of an acid to form 1-Benzyl-4-methylpiperidin-3-one.
Reductive amination: The 1-Benzyl-4-methylpiperidin-3-one undergoes reductive amination using methanolic methylamine in the presence of titanium (IV) isopropoxide in methanol to form the final product.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and optimized reaction conditions to ensure high yield and purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically involving the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents for substitution reactions include alkyl halides and nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield N-oxide derivatives, while reduction may yield secondary amines.
Scientific Research Applications
N-(1-Benzyl-4-methylpiperidin-4-yl)acetamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of other piperidine derivatives.
Biology: Studied for its potential biological activities, including interactions with neurotransmitter systems.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(1-Benzyl-4-methylpiperidin-4-yl)acetamide involves its interaction with specific molecular targets and pathways. It acts as a monoamine releasing agent, with a high selectivity for releasing dopamine versus serotonin . This compound is most efficacious as a releaser of norepinephrine, with an EC50 of 109 nM for dopamine, 41.4 nM for norepinephrine, and 5246 nM for serotonin . The fast onset of action and short duration are characteristic features of its pharmacological profile.
Comparison with Similar Compounds
4-Benzylpiperidine: Acts as a monoamine releasing agent with similar selectivity for dopamine and norepinephrine.
Isofentanyl: A fentanyl analogue with a similar piperidine core structure.
2-Fluoroisobutyrfentanyl: Another fentanyl analogue with structural similarities.
Uniqueness: N-(1-Benzyl-4-methylpiperidin-4-yl)acetamide is unique due to its specific substitution pattern on the piperidine ring, which imparts distinct pharmacological properties. Its high selectivity for norepinephrine release and its potential therapeutic applications in neurological disorders set it apart from other similar compounds.
Properties
IUPAC Name |
N-(1-benzyl-4-methylpiperidin-4-yl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O/c1-13(18)16-15(2)8-10-17(11-9-15)12-14-6-4-3-5-7-14/h3-7H,8-12H2,1-2H3,(H,16,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AOSOPBKZGPYHCS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1(CCN(CC1)CC2=CC=CC=C2)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40614362 | |
Record name | N-(1-Benzyl-4-methylpiperidin-4-yl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40614362 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.35 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
155928-37-3 | |
Record name | N-(1-Benzyl-4-methylpiperidin-4-yl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40614362 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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